2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide is an organic compound that features a complex structure with multiple functional groups, including bromine, methoxy, phenoxy, chloro, and hydroxy groups
Preparation Methods
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the phenoxy ring.
Hydrazide Formation: The reaction of the intermediate with hydrazine to form the acetohydrazide.
Condensation: The final step involves the condensation of the acetohydrazide with 5-chloro-2-hydroxybenzaldehyde under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various derivatives with modified functional groups.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
- 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
These compounds share similar structural features but differ in the specific substituents attached to the phenyl rings. The uniqueness of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14BrClN2O4 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O4/c1-23-12-3-5-15(13(17)7-12)24-9-16(22)20-19-8-10-6-11(18)2-4-14(10)21/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+ |
InChI Key |
DIMHOIYRXIMHRE-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.